Boc-L-beta-homoisoleucine
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Overview
Description
Boc-L-beta-homoisoleucine, also known as N-tert-Butoxycarbonyl-L-beta-homoisoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is widely utilized in peptide synthesis and the development of bioactive molecules such as protein drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-beta-homoisoleucine typically involves the reaction of L-beta-homoisoleucine with a Boc protecting agent. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide, chloroform, or tetrahydrofuran. The reaction conditions include maintaining an appropriate temperature to ensure the efficient formation of the Boc-protected product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Boc-L-beta-homoisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of free amino acids.
Scientific Research Applications
Boc-L-beta-homoisoleucine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of bioactive molecules and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Boc-L-beta-homoisoleucine involves its incorporation into peptide chains during synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free peptide .
Comparison with Similar Compounds
L-beta-homoisoleucine hydrochloride: Another derivative of isoleucine with similar applications in peptide synthesis.
N-tert-Butoxycarbonyl-L-isoleucine: Similar to Boc-L-beta-homoisoleucine but with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific structure, which includes a beta-homoisoleucine backbone and a Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides and bioactive molecules .
Properties
IUPAC Name |
(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZYYUYDQRCEO-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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